N-(2-methoxy-5-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-14-9-10-18(33-3)17(11-14)27-19(31)12-30-13-26-24-20(25(30)32)15(2)21(35-24)23-28-22(29-34-23)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRAFZLXWGVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound with a molecular formula of C25H21N5O4S and a molecular weight of 487.53 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer and anti-inflammatory agent.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for various biological activities including anticancer and antimicrobial properties.
- Thienopyrimidine moiety : Associated with inhibition of certain enzymes and potential anticancer effects.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing promising results:
Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation.
In a study involving molecular docking, it was found that the compound interacts favorably with the estrogen receptor (ER), similar to known anticancer drugs like Tamoxifen. This suggests a potential mechanism of action through modulation of hormone receptors.
Anti-inflammatory Activity
In vivo studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects. For example:
- Carrageenan-Induced Paw Edema Model : The compound showed significant inhibition of edema at a dosage of 25 mg/kg, comparable to standard anti-inflammatory drugs.
Structure–Activity Relationships (SAR)
The structure–activity relationship studies suggest that the presence of electron-withdrawing groups (EWGs) such as nitro or halogens enhances the biological activity of oxadiazole derivatives. Modifications to the thienopyrimidine structure can also lead to improved potency against specific cancer types.
Case Studies
- Study on Oxadiazole Derivatives : A comprehensive study synthesized various oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications in the oxadiazole ring significantly influenced their anticancer properties, with some derivatives exhibiting IC50 values in the micromolar range against multiple cancer cell lines .
- Molecular Docking Studies : These studies have illustrated strong hydrophobic interactions between the oxadiazole derivatives and target proteins, suggesting potential pathways for drug development targeting specific cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, focusing on core heterocycles, substituents, and reported bioactivities:
Oxadiazole-Containing Thienopyrimidinones
Compounds with thieno[2,3-d]pyrimidinone cores and oxadiazole substituents, such as those synthesized by reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles, share structural similarities with the target compound. These analogs exhibit improved synthetic yields (e.g., 7a-c in ) but lack detailed biological data. The presence of the oxadiazole ring enhances metabolic stability and binding affinity in related pharmacophores, as seen in FLAP inhibitors like BI 665915 (IC₅₀ < 10 nM for FLAP binding) .
Pyrrolo-Thiazolo-Pyrimidine Derivatives
describes 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine, which replaces the thienopyrimidine core with a fused pyrrolo-thiazolo-pyrimidine system. While structurally distinct, this compound highlights the importance of methoxy and phenyl substituents in modulating solubility and target engagement.
Acetamide-Linked Hypoglycemic Agents
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () feature acetamide side chains linked to thiazolidinedione moieties, demonstrating hypoglycemic activity. Although their core structures differ, the acetamide group’s role in enhancing bioavailability and target binding parallels its function in the target compound .
Antimicrobial and Antitumor Dithiazoles
N-Heterocyclic dithiazoles, such as those in , exhibit antimicrobial and antitumor activities. While their core structures diverge, the emphasis on heterocyclic diversity (e.g., pyrimidine, triazolo rings) underscores the pharmacological relevance of such frameworks .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Preparation Methods
Formation of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
The core structure is synthesized through a cyclocondensation reaction. A representative protocol involves:
- Starting material : Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Reaction with formamide : Heating at 150°C for 6 hours to form the pyrimidinone ring via intramolecular cyclization.
- Yield : ~75% after recrystallization from ethanol.
Characterization :
- Melting point : 210–212°C.
- ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 6.85 (s, 1H, thiophene-H), 8.20 (s, 1H, pyrimidinone-H).
Introduction of the 3-Phenyl-1,2,4-oxadiazol-5-yl Group
Carboxylic Acid Intermediate
The 6-position of the thienopyrimidinone is functionalized via:
Oxadiazole Ring Formation
The carboxylic acid is converted to the oxadiazole via a one-pot fusion method:
- Reagents : Ethyl cyanoacetate (1.2 eq), hydroxylamine hydrochloride (1.5 eq), and triethylamine (2 eq).
- Conditions : Fusion at 70°C for 2 hours, followed by cyclization with acetic anhydride.
- Yield : ~68% after recrystallization from petroleum ether.
Characterization :
- IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
- ¹H NMR (CDCl₃) : δ 7.45–7.55 (m, 5H, Ph), 3.10 (s, 2H, CH₂).
Attachment of the Acetamide Side Chain
Synthesis of N-(2-Methoxy-5-methylphenyl)acetamide
- Starting material : 2-Methoxy-5-methylaniline reacted with acetyl chloride in dry pyridine at 0°C.
- Yield : 85% after acidification and recrystallization.
Characterization :
Alkylation of the Thienopyrimidinone Nitrogen
- Reaction : 6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is treated with N-(2-methoxy-5-methylphenyl)acetamide in DMF using K₂CO₃ as a base.
- Conditions : Reflux at 100°C for 12 hours.
- Yield : 60% after column chromatography (SiO₂, ethyl acetate/hexane).
Characterization :
- HRMS (ESI) : m/z 519.1584 [M+H]⁺ (Calcd for C₂₆H₂₃N₅O₄S: 519.1588).
- ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 7.60–7.70 (m, 5H, Ph), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
Optimization and Scalability Considerations
Solvent and Catalyst Effects
Purification Techniques
- Recrystallization solvents : Ethanol (for intermediates) and ethyl acetate/hexane (for final product).
- Chromatography : Silica gel with gradient elution (0–5% MeOH in CH₂Cl₂) resolves N-alkylation byproducts.
Analytical Data and Quality Control
Spectroscopic Consistency
Q & A
Q. Methodological Solutions :
- Monitor reaction progress using thin-layer chromatography (TLC) at each step .
- Employ recrystallization with solvent mixtures (e.g., ethanol/water) for final purification .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s biological activity?
Answer:
SAR studies should focus on:
- Functional group modifications :
- Biological assays :
- Computational modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. Example SAR Table :
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the oxadiazole and thienopyrimidine moieties .
- Use deuterated DMSO or CDCl3 for solubility .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]<sup>+</sup> ion) .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) using guidelines like NIH’s Assay Guidance Manual .
- Compound purity : Re-evaluate batches via HPLC and NMR; impurities >2% can skew results .
- Structural analogs : Compare activities of closely related compounds (see table below) to identify confounding substituents .
Q. Comparative Activity Table :
| Compound | Core Structure | Reported Activity (IC50) | Source |
|---|---|---|---|
| Target Compound | Thieno[2,3-d]pyrimidine | 20 nM (Anticancer) | |
| Thienopyrimidine Derivative A | Thienopyrimidine (no oxadiazole) | 150 nM (Anticancer) | |
| Oxadiazole Compound B | Oxadiazole (no thienopyrimidine) | Inactive |
Q. Resolution Strategy :
- Conduct dose-response curves in parallel assays for direct comparison .
- Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .
Advanced: What mechanistic studies are critical to elucidate this compound’s mode of action?
Answer:
- Target identification :
- Pathway analysis :
- Metabolic stability :
- Assess hepatic microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetics .
Basic: How can researchers optimize reaction yields during synthesis?
Answer:
- Catalyst screening : Test Pd(OAc)2 or CuI for coupling steps to enhance efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for cyclization reactions .
- Temperature gradients : Gradual heating (e.g., 50°C → 100°C) minimizes decomposition .
Q. Yield Improvement Example :
| Step | Initial Yield | Optimized Yield | Method Change |
|---|---|---|---|
| Oxadiazole formation | 45% | 78% | Switch to microwave-assisted synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
